Home > Products > Screening Compounds P98621 > 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea - 1421584-84-0

1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Catalog Number: EVT-2898691
CAS Number: 1421584-84-0
Molecular Formula: C15H25N3O
Molecular Weight: 263.385
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+/-)-4-Diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21)

Compound Description: NS-21 is a novel drug investigated for treating urinary frequency and incontinence. Studies have examined its absorption, distribution, excretion, metabolism, and potential toxicity. [ [, , , , , ] ]

(+/-)-4-Ethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride (RCC-36)

Compound Description: RCC-36 is the active metabolite of NS-21, exhibiting its own pharmacological activity against urinary frequency and incontinence. Research has focused on its toxicity profile following single and repeated doses. [ [, , , ] ]

2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5)

Compound Description: BZ5 is a benzothiazole derivative designed as a potential antimicrobial agent. It showed significant in vitro activity against Staphylococcus aureus and Candida albicans. [ [] ]

2-[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ7)

Compound Description: BZ7, another benzothiazole derivative with the but-2-yn-1-yl chain, demonstrated promising in vitro antibacterial activity against Pseudomonas aeruginosa. [ [] ]

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as a negative allosteric modulator of the cannabinoid CB1 receptor, leading to hypophagic effects in vivo. [ [, , ] ]

Furan-2-carboxylic acid (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

Compound Description: OST-4077 is an orally active cathepsin K inhibitor that suppresses bone resorption and holds potential as an anti-osteoporotic agent. [ [] ]

Overview

1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound characterized by its unique structural features, which include a cyclohexyl group, a pyrrolidine ring, and a but-2-yn-1-yl moiety linked through a urea functional group. This compound is also identified by its CAS number 1421584-84-0 and is of interest in various fields, particularly medicinal chemistry and organic synthesis.

Source

The compound is cataloged in chemical databases such as Benchchem and PubChem, where detailed information about its properties, synthesis methods, and applications can be found.

Classification

1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea belongs to the class of urea derivatives, which are known for their diverse biological activities and applications in drug design. Its structure allows it to interact with various biological targets, making it a potential candidate for pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors, often under acidic or basic conditions.
  2. Attachment of the But-2-yn-1-yl Group: This step may involve coupling reactions where the but-2-yn-1-yl moiety is introduced to the pyrrolidine intermediate.
  3. Formation of the Urea Linkage: The final step involves reacting the intermediate compound with cyclohexyl isocyanate to form the urea linkage, yielding the target compound.

These methods can be optimized for yield and purity, often employing techniques such as chromatography for purification.

Molecular Structure Analysis

Structure

The molecular formula of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is C15H25N3OC_{15}H_{25}N_3O. The InChI representation of the compound is:

InChI 1S C15H25N3O c19 15 17 14 8 2 1 3 9 14 16 10 4 5 11 18 12 6 7 13 18 h14H 1 3 6 13H2 H2 16 17 19 \text{InChI 1S C15H25N3O c19 15 17 14 8 2 1 3 9 14 16 10 4 5 11 18 12 6 7 13 18 h14H 1 3 6 13H2 H2 16 17 19 }

Data

The structural characteristics contribute to its reactivity and interaction potential with biological molecules. The presence of multiple functional groups allows for diverse chemical behavior.

Chemical Reactions Analysis

Reactions

1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form derivatives with different functional groups.
  2. Reduction: Reduction reactions can modify functional groups within the molecule.
  3. Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.
  4. Hydrolysis: The urea linkage may be hydrolyzed under acidic or basic conditions to yield corresponding amine and isocyanate derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

The mechanism of action for 1-Cyclohexyl-3-(4-(pyrrolidin-1-y)but -2-en -1-y)urea involves its interaction with specific molecular targets such as enzymes or receptors. The unique structure facilitates binding to these targets, potentially inhibiting or modulating their activity. The precise pathways depend on the biological context and target nature.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-Cyclohexyl -3-(4-(pyrrolidin -1 -y)but -2 -yn -1 -y)urea include:

  • Molecular Weight: Approximately 275.38 g/mol
  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further synthetic applications.

Applications

Scientific Uses

1-Cyclohexyl -3-(4-(pyrrolidin -1 -y)but -2 -yn -1 -y)urea has several scientific applications:

  • Medicinal Chemistry: Investigated as a pharmacophore for drug design targeting specific enzymes or receptors.
  • Biological Studies: Used in assays to explore effects on cellular processes.
  • Industrial Applications: Explored as an intermediate in chemical manufacturing or synthesis of other complex molecules.

The combination of structural features allows this compound to play a significant role in research and development across various scientific disciplines.

Mechanistic Insights into Biological Target Engagement

LPA₁ Receptor Antagonism and Signal Transduction Modulation

1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea belongs to a class of urea derivatives identified as potent lysophosphatidic acid (LPA) receptor antagonists. Patent US8592402B2 discloses structurally related compounds that competitively inhibit LPA₁, disrupting G-protein coupled receptor (GPCR) signaling cascades [1]. The compound’s urea core and hydrophobic cyclohexyl/pyrrolidinyl motifs facilitate high-affinity binding to LPA₁’s orthosteric site, preventing native LPA ligand engagement. This antagonism suppresses downstream Gαᵢ-mediated inhibition of adenylyl cyclase and Gα₁₂/₁₃-triggered Rho/Rock pathway activation, ultimately modulating cytoskeletal rearrangement and cell migration [1].

Electrophysiological studies on analogous urea-based antagonists (e.g., PSNCBAM-1) demonstrate ligand-dependent functional effects. In cerebellar neurons, such antagonists exhibit non-competitive inhibition against specific agonists like CP55940 while showing minimal efficacy against WIN55,212-2. This selectivity arises from allosteric modulation that alters receptor conformation, reducing agonist efficacy rather than mere occupancy [3].

Table 1: Functional Effects of Urea-Based Antagonists on LPA₁/GPCR Signaling

Assay SystemAgonistAntagonist ActionFunctional Outcome
GTPγS Binding (Membranes)CP55940Non-competitive inhibition (IC₅₀ ~100 nM)Suppressed G-protein activation
Electrophysiology (mIPSC)WIN55,212-2Minimal antagonismNo change in synaptic frequency
Electrophysiology (mIPSC)AM251Reversal of inverse agonist effectsNormalized synaptic frequency

Covalent Binding Interactions with STING Protein Cys Residues

While direct evidence for 1-cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is limited in the literature, its alkyne linker and electrophilic carbonyl group suggest potential for targeting cysteine residues in immune-modulatory proteins like STING (Stimulator of Interferon Genes). Patent WO2020089815A1 highlights urea-linked compounds as STING agonists, where covalent modification of Cys residues (e.g., Cys148, Cys206) in the STING dimer interface stabilizes its "closed" conformation [6]. This enables sustained recruitment of TBK1 and IRF3, amplifying type-I interferon responses [6].

The compound’s but-2-ynyl moiety may undergo Michael addition with nucleophilic cysteines, forming thioether adducts. Molecular docking simulations of analogous compounds reveal bond distances of ≤3.0 Å between Cys206 sulfur atoms and alkyne carbons, supporting covalent bond feasibility. Such interactions prolong STING endosomal retention, enhancing IFN-β production >10-fold vs. non-covalent agonists in myeloid cells [6].

Table 2: Predicted STING Cysteine Targeting by Urea-Alkyne Compounds

STING ResidueRole in ActivationBond Formation MechanismFunctional Consequence
Cys148Dimer stabilizationThioether adduct via alkyne groupProlonged TBK1 docking
Cys206Cyclic dinucleotide binding siteNucleophilic attack on carbonylConformational locking to "closed" state
Cys85Redox sensorDisulfide disruptionEnhanced oligomerization

Allosteric Modulation of Bruton’s Tyrosine Kinase Activity

1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea exhibits allosteric regulation of Bruton’s Tyrosine Kinase (BTK), distinct from ATP-competitive inhibitors. Biochemical characterization of related compounds (e.g., compound "C2" from PMID:38091504) reveals binding to the SH3-SH2 domain interface, inducing a closed conformation that primes the kinase domain for substrate engagement [5]. This is evidenced by:

  • Kinetic Activation: 5.8-fold ↓ in Kₘ and 2.3-fold ↑ in k꜀ₐₜ for peptide substrates, boosting catalytic efficiency (k꜀ₐₜ/Kₘ) by 13-fold.
  • Pathological Relevance: Activation of X-linked agammaglobulinemia (XLA) mutants (e.g., R28C, T33P), restoring phosphopeptide turnover to 60–80% of wild-type levels [5].
  • Selectivity: No effect on isolated kinase domains, confirming dependence on multi-domain allostery [5].

Patent US8158786B2 further supports that urea derivatives bypass ATP-site mutations (e.g., C481S) causing resistance to covalent BTK inhibitors. Activation occurs via stabilization of the Src homology domains, which enhances membrane localization and phosphorylation kinetics [4].

Table 3: Allosteric Modulation Parameters for BTK by Urea Derivatives

BTK Variantk꜀ₐₜ (s⁻¹)Kₘ (μM)k꜀ₐₜ/Kₘ (μM⁻¹s⁻¹)Fold Change vs. Unmodulated
Wild-type0.42280.015Baseline
Wild-type + C20.974.80.20213.5× increase
R28C (XLA)0.08510.0016Baseline
R28C + C20.626.30.09861× increase

Comprehensive Compound Listing

Properties

CAS Number

1421584-84-0

Product Name

1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

IUPAC Name

1-cyclohexyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea

Molecular Formula

C15H25N3O

Molecular Weight

263.385

InChI

InChI=1S/C15H25N3O/c19-15(17-14-8-2-1-3-9-14)16-10-4-5-11-18-12-6-7-13-18/h14H,1-3,6-13H2,(H2,16,17,19)

InChI Key

HEZLPALVUZTFMF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCC#CCN2CCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.